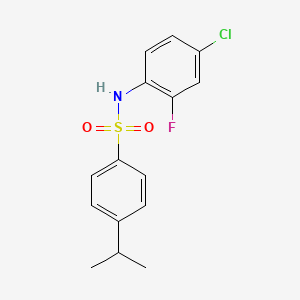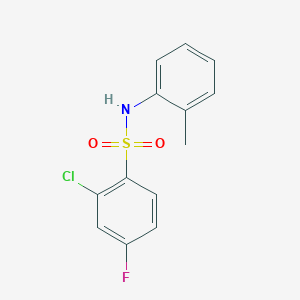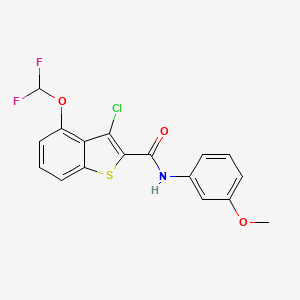![molecular formula C21H16F2N6O2 B10975086 2-[4-(difluoromethoxy)-3-ethoxyphenyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10975086.png)
2-[4-(difluoromethoxy)-3-ethoxyphenyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(difluoromethoxy)-3-ethoxyphenyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a difluoromethoxy and ethoxy substitution on the phenyl ring, contributes to its distinct chemical properties and biological activities.
Preparation Methods
The synthesis of 2-[4-(difluoromethoxy)-3-ethoxyphenyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, starting from readily available starting materials
Formation of the Core Structure: The core structure can be synthesized through a series of cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of Substituents: The difluoromethoxy and ethoxy groups are introduced through nucleophilic substitution reactions using appropriate reagents such as difluoromethyl ethers and ethyl halides.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
2-[4-(difluoromethoxy)-3-ethoxyphenyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions: Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and appropriate solvents.
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits significant biological activities, including enzyme inhibition and receptor modulation, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 2-[4-(difluoromethoxy)-3-ethoxyphenyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets cyclin-dependent kinase 2 (CDK2), inhibiting its activity and thereby disrupting the cell cycle progression in cancer cells.
Pathways Involved: By inhibiting CDK2, the compound induces cell cycle arrest and apoptosis in cancer cells, leading to reduced tumor growth and proliferation.
Comparison with Similar Compounds
2-[4-(difluoromethoxy)-3-ethoxyphenyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds in terms of structure and biological activity:
Properties
Molecular Formula |
C21H16F2N6O2 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
4-[4-(difluoromethoxy)-3-ethoxyphenyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H16F2N6O2/c1-2-30-17-10-13(8-9-16(17)31-21(22)23)18-26-20-15-11-25-29(14-6-4-3-5-7-14)19(15)24-12-28(20)27-18/h3-12,21H,2H2,1H3 |
InChI Key |
GVKBKPABXMRAPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(2-Chloro-4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B10975010.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10975019.png)

![1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-phenylurea](/img/structure/B10975029.png)
![2,3,4,5,6-pentafluoro-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B10975030.png)
![2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-(1-phenylethyl)benzamide](/img/structure/B10975037.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B10975056.png)
![4-({[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10975060.png)
![1-(3-Chlorophenyl)-4-[(2-phenylcyclopropyl)carbonyl]piperazine](/img/structure/B10975072.png)
![N-(4-bromophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B10975078.png)
methanone](/img/structure/B10975085.png)

